molecular formula C10H18O6S B13727761 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate

2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate

Cat. No.: B13727761
M. Wt: 266.31 g/mol
InChI Key: LGNQHBVGLZAYEN-UHFFFAOYSA-N
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Description

2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is a versatile organic compound used in various chemical and industrial applications. It is known for its unique structure, which includes a propargyl group and multiple ethoxy linkages, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Utilized in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

    Industry: Applied in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The methanesulfonate group acts as a leaving group, facilitating the formation of new covalent bonds with nucleophiles. The propargyl group enables the compound to participate in CuAAC reactions, forming stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl methanesulfonate is unique due to its combination of a propargyl group and a methanesulfonate group. This dual functionality allows it to participate in both nucleophilic substitution and click chemistry reactions, making it a versatile compound in synthetic and industrial applications .

Properties

Molecular Formula

C10H18O6S

Molecular Weight

266.31 g/mol

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C10H18O6S/c1-3-4-13-5-6-14-7-8-15-9-10-16-17(2,11)12/h1H,4-10H2,2H3

InChI Key

LGNQHBVGLZAYEN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCC#C

Origin of Product

United States

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